Antibacterial agent 129

Antibacterial MIC Oxetanyl-Quinoline

Reproducible SAR studies in antibiotic-resistant pathogen research require exact structural analogs-substitution at the oxetane benzyloxy group creates activity cliffs. Antibacterial agent 129 is the unsubstituted reference baseline for this oxetanyl-quinoline series. • MIC values: P. mirabilis (31.25 μM), B. subtilis (31.5 μM), M. tuberculosis H37Rv (57.73 μM), A. niger (31.25 μM) • Mechanism: ATP synthase inhibitor, distinct from cell wall or protein synthesis targets • Ideal for: Comparative systems biology vs. analog Antituberculosis agent-7 (9h) to map target-mediated effects

Molecular Formula C26H21F2NO3
Molecular Weight 433.4 g/mol
Cat. No. B12395424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 129
Molecular FormulaC26H21F2NO3
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5
InChIInChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3
InChIKeySOIJITGIOLNHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 129 Overview


Antibacterial agent 129 is a synthetic, small-molecule oxetanyl-quinoline derivative [1] with the IUPAC name 8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline, a molecular formula of C₂₆H₂₁F₂NO₃, and a molecular weight of 433.45 g/mol [1]. This compound is a member of a novel class of ATP synthase inhibitors and has been specifically studied for its antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and Mycobacterium tuberculosis [2]. Its primary applications are in infectious disease research, particularly for exploring new mechanisms of action against antibiotic-resistant pathogens [2].

Antibacterial Agent 129: Substitution Risks


While several oxetanyl-quinoline derivatives are commercially available, they are not functionally interchangeable with Antibacterial agent 129. The chemical identity and biological activity of this compound class are exquisitely sensitive to even minor structural modifications, particularly to the substituent on the benzyloxy group at the 3-position of the oxetane ring [1]. For instance, a seemingly minor change from an unsubstituted phenyl group to a 4-cyanophenyl group can increase antimycobacterial activity by more than 16-fold [1]. Therefore, procuring a specific analog like Antibacterial agent 129 is essential for achieving reproducible and interpretable experimental data, as the substitution of a close analog can lead to drastically different efficacy and selectivity profiles [1].

Antibacterial Agent 129: Key Evidence


Antibacterial Activity against P. mirabilis

Antibacterial agent 129 (compound 9a) demonstrates moderate activity against the Gram-negative pathogen Proteus mirabilis with an MIC of 31.25 μM [1]. This activity is 2-fold weaker than the standard antibiotic streptomycin (MIC = 15.62 μM) but is 2-fold more potent than its direct analog, compound 9b (4-bromobenzyloxy derivative), which has an MIC of 62.5 μM [1]. The presence of the unsubstituted benzyloxy group in 9a is a key determinant of this improved activity over the substituted analog [1].

Antibacterial MIC Oxetanyl-Quinoline Proteus mirabilis

Selective Activity Against B. subtilis

Antibacterial agent 129 (9a) exhibits specific activity against the Gram-positive model organism Bacillus subtilis, with an MIC of 31.5 μM [1]. In contrast, a structurally related but more potent antimycobacterial derivative, Antituberculosis agent-7 (compound 9h, CAS 2874263-73-5), shows no meaningful activity against the same bacterial strain (MIC > 250 μM) [2]. This stark difference highlights the functional divergence within the class.

Antibacterial MIC Gram-positive Bacillus subtilis Selectivity

Antimycobacterial Activity: M. tuberculosis

Antibacterial agent 129 (9a) demonstrates good antimycobacterial activity against the H37Rv strain of M. tuberculosis with an MIC of 57.73 μM (25 μg/mL) [1]. While this activity is 2-fold less than the first-line drug pyrazinamide (MIC = 25.36 μM) and 59.5-fold less than rifampicin (MIC = 0.97 μM), it serves as an important baseline [1]. Crucially, the introduction of a 3,5-difluorobenzyloxy substituent to create compound 9h (Antituberculosis agent-7) dramatically increases activity by 16.9-fold, resulting in an MIC of 3.41 μM [1].

Antimycobacterial MIC M. tuberculosis ATP synthase inhibitor Tuberculosis

Antifungal Activity against A. niger

Antibacterial agent 129 (9a) exhibits antifungal activity against Aspergillus niger with an MIC of 31.25 μM [1]. This activity is 2-fold weaker than the standard antifungal drug fluconazole (MIC = 15.62 μM) and is 2-fold more potent than its 4-bromobenzyloxy analog 9b (MIC = 62.50 μM) [1]. In contrast, the 3,5-difluorobenzyloxy analog 9h is less active against this fungal strain, with an MIC of 62.5 μM [2].

Antifungal MIC Aspergillus niger Opportunistic pathogen

Cytotoxicity Profile

In a study evaluating the cytotoxicity of this compound class, Antibacterial agent 129 (9a) was found to be non-toxic to the mammalian Vero cell line [1]. This provides a baseline safety profile for the series. While the precise IC₅₀ or CC₅₀ values are not reported in the abstract, the finding of 'non-toxic' for all derivatives allows for a qualitative class-level inference of low cytotoxicity [1].

Cytotoxicity Selectivity Index Vero cell Safety

Antibacterial Agent 129: Research Applications


SAR and Medicinal Chemistry Studies

Antibacterial agent 129 serves as the critical, unsubstituted reference compound in any SAR investigation of the oxetanyl-quinoline series. Its moderate activity against P. mirabilis (MIC = 31.25 μM), B. subtilis (MIC = 31.5 μM), and M. tuberculosis (MIC = 57.73 μM) provides the baseline from which the effects of various benzyloxy substitutions can be quantitatively measured [1]. Medicinal chemists can use this compound as a starting point for synthesizing new analogs and as a control to understand how structural modifications enhance or diminish activity.

Broad-Spectrum Antimicrobial Mechanism Studies

Given its demonstrated activity against both Gram-negative (P. mirabilis) and Gram-positive (B. subtilis) bacteria, as well as antifungal activity against A. niger (MIC = 31.25 μM) [1], Antibacterial agent 129 is an excellent tool for studying broad-spectrum antimicrobial mechanisms. Its plausible mode of action as an ATP synthase inhibitor [1] makes it a valuable probe for investigating bacterial energy metabolism, distinct from common targets like cell wall synthesis or protein synthesis.

Tuberculosis Drug Discovery

Antibacterial agent 129 is a valuable compound in tuberculosis research. Its defined, good activity against M. tuberculosis H37Rv (MIC = 57.73 μM) [1] makes it a useful benchmark for high-throughput screening campaigns. Researchers can use it as a positive control when testing new chemical entities against M. tuberculosis or as a tool to study the structure and function of mycobacterial ATP synthase, the proposed target of this compound class [1].

Off-Target Profiling via Comparative Omics

Due to the observed 'activity cliff' between Antibacterial agent 129 (9a) and its highly potent analog Antituberculosis agent-7 (9h) [1], this compound pair is ideal for comparative systems biology studies. By treating a model organism like M. smegmatis or M. tuberculosis with both compounds, researchers can use proteomic and metabolomic profiling to identify the specific, target-mediated effects of the more potent analog (9h) against the broader, less specific effects of the less potent parent compound (9a/129) [1]. This can help identify potential off-target liabilities or alternative mechanisms of action.

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